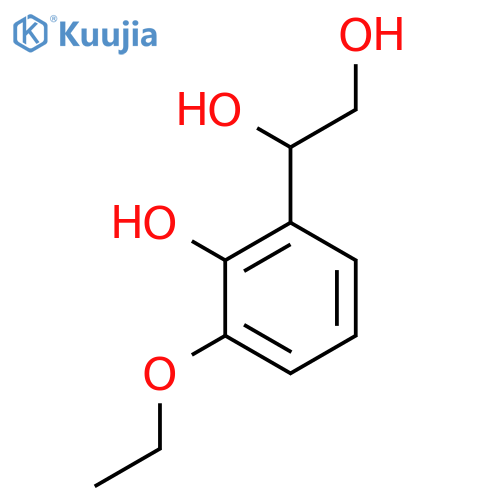Cas no 2228600-18-6 (1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)

2228600-18-6 structure
商品名:1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol
- EN300-1822694
- 2228600-18-6
-
- インチ: 1S/C10H14O4/c1-2-14-9-5-3-4-7(10(9)13)8(12)6-11/h3-5,8,11-13H,2,6H2,1H3
- InChIKey: NUEMLHULDMBMSF-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=CC(=C1O)C(CO)O
計算された属性
- せいみつぶんしりょう: 198.08920892g/mol
- どういたいしつりょう: 198.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822694-2.5g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-10.0g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1822694-0.05g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-0.1g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-0.25g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-5.0g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1822694-0.5g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-1.0g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1822694-10g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1822694-1g |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol |
2228600-18-6 | 1g |
$1014.0 | 2023-09-19 |
1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
2228600-18-6 (1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 42464-96-0(NNMTi)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
